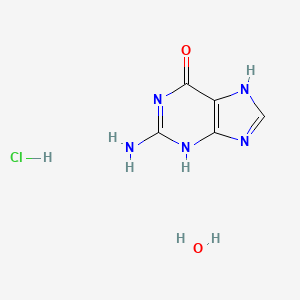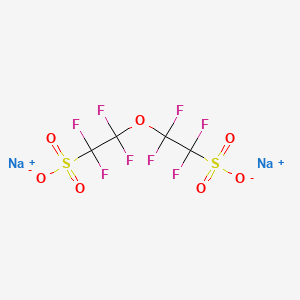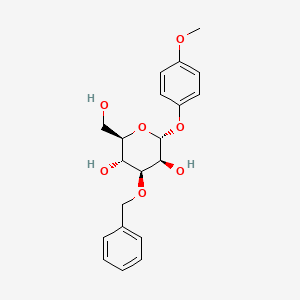
2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride is a chemical compound listed in the PubChem database. It is known for its unique properties and potential applications in various fields of science and industry. The compound’s molecular structure and characteristics make it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic methods used in the laboratory. This process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reagents. The use of advanced equipment and technology ensures the efficient and cost-effective production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions: 2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products can have different chemical and physical properties, making them suitable for various applications.
Aplicaciones Científicas De Investigación
2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, the compound is used to investigate its effects on biological systems and its potential as a therapeutic agent. In medicine, this compound is studied for its potential use in drug development and treatment of diseases. The compound also has industrial applications, such as in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the nature of the target and the pathway involved.
Comparación Con Compuestos Similares
2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride can be compared with other similar compounds to highlight its uniqueness. Similar compounds may have similar structures or properties, but this compound stands out due to its specific characteristics and applications. Some of the similar compounds include those with similar molecular structures or functional groups.
Conclusion
This compound is a versatile compound with significant potential in various fields of science and industry Its unique properties and wide range of applications make it an important subject of research and development
Propiedades
IUPAC Name |
2-amino-3,7-dihydropurin-6-one;hydrate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O.ClH.H2O/c6-5-9-3-2(4(11)10-5)7-1-8-3;;/h1H,(H4,6,7,8,9,10,11);1H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQFFCJFDDUET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N.O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetonitrile](/img/structure/B8003529.png)
![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B8003534.png)


![4-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)piperidin-1-yl]carbonyl}pyridine](/img/structure/B8003559.png)





![tetraazanium;2,2,16,16-tetraoxido-1,3,5,7,9,11,13,15,17,18,19,20,21,22-tetradecaoxa-2λ6,4λ6,6λ6,8λ6,10λ6,12λ6,14λ6,16λ6-octamolybdahexaspiro[3.1.1.1.1.1.314.112.110.18.16.14]docosane 2,4,6,8,10,12,14,16-octaoxide](/img/structure/B8003606.png)
